5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester

CAS No.:

Cat. No.: VC13834630

Molecular Formula: C10H11NO6

Molecular Weight: 241.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO6 |

|---|---|

| Molecular Weight | 241.20 g/mol |

| IUPAC Name | ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate |

| Standard InChI | InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-8(12)9(16-2)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3 |

| Standard InChI Key | GUYNSPSCFTUALS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

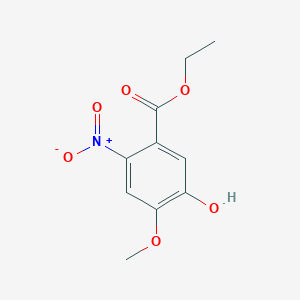

The compound is systematically named ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate, reflecting its esterified carboxylic acid group, hydroxyl group at position 5, methoxy group at position 4, and nitro group at position 2 on the benzene ring . Its molecular formula (C₁₀H₁₁NO₆) and weight (241.20 g/mol) are consistent across analytical sources .

Table 1: Key Identifiers of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Ethyl Ester

| Property | Value |

|---|---|

| CAS Number | 1146162-38-0 |

| Molecular Formula | C₁₀H₁₁NO₆ |

| Molecular Weight | 241.20 g/mol |

| IUPAC Name | Ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate |

| SMILES | CCOC(=O)C1=CC(=C(C=C1N+[O-])OC)O |

| InChI Key | GUYNSPSCFTUALS-UHFFFAOYSA-N |

Structural and Electronic Characteristics

The benzene ring’s substitution pattern creates distinct electronic effects:

-

Nitro group (-NO₂): A strong electron-withdrawing group at position 2, directing electrophilic substitution to the meta position.

-

Methoxy group (-OCH₃): An electron-donating group at position 4, enhancing ring activation for further functionalization.

-

Hydroxyl group (-OH): Positioned at position 5, this group introduces hydrogen-bonding capability and acidity (pKa ≈ 8–10).

Synthesis and Preparation Methods

Primary Synthetic Routes

Two dominant methods are documented for synthesizing this compound:

Method 1: Direct Esterification

Reactants: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, ethanol, sulfuric acid (catalyst).

Conditions: Reflux at 80–90°C for 6–8 hours.

Mechanism: Acid-catalyzed Fischer esterification, where the carboxylic acid reacts with ethanol to form the ethyl ester.

Yield: ~70–75% after recrystallization.

Method 2: Selective Demethylation

Reactants: 4,5-Dimethoxy-2-nitrobenzoic acid ethyl ester.

Conditions: Treatment with hydrobromic acid (HBr) in acetic acid at 60°C for 4 hours.

Mechanism: Acid-mediated cleavage of the methoxy group at position 5, yielding the hydroxyl group.

Yield: ~65–70%.

Table 2: Comparison of Synthetic Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 4,5-Dimethoxy-2-nitrobenzoic acid ethyl ester |

| Catalyst | H₂SO₄ | HBr/AcOH |

| Reaction Time | 6–8 hours | 4 hours |

| Yield | 70–75% | 65–70% |

Industrial-Scale Production Challenges

Industrial adoption remains limited due to:

-

Purification Difficulties: Co-occurrence of nitro-containing byproducts necessitates chromatography or fractional crystallization.

-

Cost of Starting Materials: 4,5-Dimethoxy-2-nitrobenzoic acid is synthetically intensive to produce.

Physicochemical Properties

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro and ester groups .

-

Stability: Nitro groups may confer sensitivity to light and heat, necessitating storage in amber containers at 2–8°C.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Antimicrobial Agents: Nitro-aromatic derivatives exhibit activity against Gram-positive bacteria.

-

Kinase Inhibitors: Functionalization at the 5-hydroxy position can yield scaffolds targeting ATP-binding pockets.

Material Science

-

Ligand Design: The hydroxyl and nitro groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume